Lipophilicity (XLogP3) Differential vs. Des-Methoxy Analog
The target compound exhibits a computed XLogP3 of 0.6, approximately 0.4 log units higher than the des-methoxy analog ethyl 4-[(2-aminoethyl)carbamoyl]benzoate (XLogP3 ≈ 0.2), indicating measurably increased lipophilicity conferred by the 3-methoxy substituent [1][2]. This difference, while numerically modest, is meaningful for partitioning behavior in octanol-water systems and correlates with enhanced passive membrane permeability potential according to established drug-likeness frameworks [3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 0.6 (XLogP3, PubChem 2.2) |
| Comparator Or Baseline | Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate (CAS 919771-78-1): XLogP3 ≈ 0.2 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); same computational method applied to both compounds |
Why This Matters
A ΔLogP of 0.4 can shift a compound by roughly one-third of the optimal Lipinski range (LogP 0–5), directly influencing decisions about which scaffold to advance in permeability-limited programs.
- [1] PubChem Compound Summary, CID 16044943: Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary, CID 24727333: Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate. National Center for Biotechnology Information, 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
